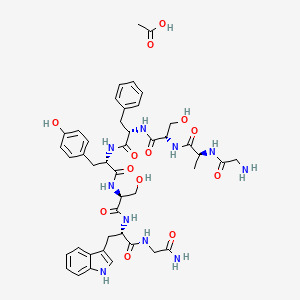![molecular formula C12H8N2 B14758833 Benzo[c][2,7]naphthyridine CAS No. 229-89-0](/img/structure/B14758833.png)
Benzo[c][2,7]naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[c][2,7]naphthyridine is a heterocyclic compound that consists of a fused ring system containing two pyridine rings. This compound is part of the naphthyridine family, which is known for its diverse biological and pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzo[c][2,7]naphthyridine can be achieved through various methods. One efficient approach involves the reaction of 2-aminopyridine with 2-chloronicotinic acid under reflux conditions to form the desired naphthyridine ring system . Another method includes the cyclocondensation of non-cyclic substrates, such as the reaction of quinolines with appropriate reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing water as a solvent and minimizing waste, is also being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[c][2,7]naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like m-chloroperbenzoic acid to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: m-Chloroperbenzoic acid
Reducing agents: Sodium borohydride
Substitution reagents: Alkyl halides, phenyl isothiocyanate
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, oxo derivatives, and other functionalized compounds .
Applications De Recherche Scientifique
Benzo[c][2,7]naphthyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of benzo[c][2,7]naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. For example, it can inhibit the activity of certain enzymes, thereby disrupting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[c][1,7]naphthyridine: Another naphthyridine derivative with similar structural features but different reactivity and biological properties.
1,6-Naphthyridine: Known for its anticancer and antimicrobial activities, this compound shares some structural similarities with benzo[c][2,7]naphthyridine.
Uniqueness
This compound is unique due to its specific ring fusion pattern and the resulting electronic properties.
Propriétés
Numéro CAS |
229-89-0 |
|---|---|
Formule moléculaire |
C12H8N2 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
benzo[c][2,7]naphthyridine |
InChI |
InChI=1S/C12H8N2/c1-2-4-12-11(3-1)10-5-6-13-7-9(10)8-14-12/h1-8H |
Clé InChI |
QYRDMMPTTNOOMH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C=NC=C3)C=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenanthro[2,3-b]thiophene](/img/structure/B14758752.png)


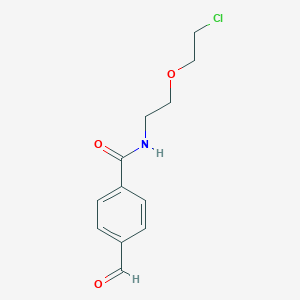
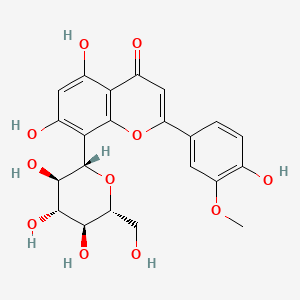
![3-Oxabicyclo[3.2.1]octan-2-one](/img/structure/B14758776.png)
![Diphenyl-[2-(phenylthio)phenyl]sulfonium; hexafluorostiboranuide](/img/structure/B14758786.png)
![Tris[2-(cyclohex-3-en-1-yl)ethyl]alumane](/img/structure/B14758791.png)

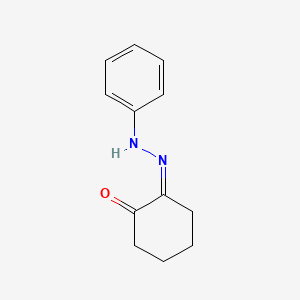
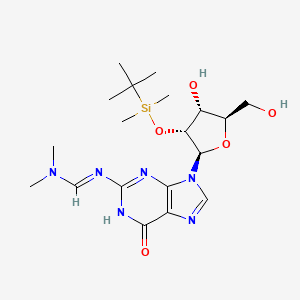

![[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-12-methylsulfonyloxy-17-[(2R)-pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methanesulfonate](/img/structure/B14758829.png)
